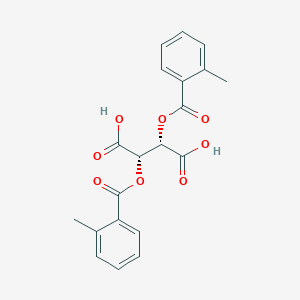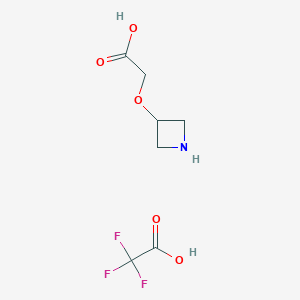![molecular formula C19H13F3N2O3S B2865161 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 888410-16-0](/img/structure/B2865161.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a benzodioxane fragment, which is a significant pharmacophore across a number of different therapeutic areas . The benzodioxane fragment is known to exhibit anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of sulfonamide derivatives with a 1,4-benzodioxane heterocycle was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This reaction yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The exact structure of “N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. The molecular weight of a similar compound, 1,4-Benzodioxin, 2,3-dihydro-, is reported to be 136.1479 .Scientific Research Applications
TEMPO-Catalyzed Electrochemical C–H Thiolation
A study outlines a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation, providing a pathway to a variety of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This research highlights an efficient method for synthesizing compounds structurally related to the query compound, focusing on the formation of key C–S bonds (Qian et al., 2017).
Synthesis of Thiadiazolobenzamide
Another study explores the synthesis of a thiadiazolobenzamide compound and its nickel and palladium complexes. It describes the formation of new bonds between sulfur and nitrogen atoms, leading to the creation of a five-membered ring. The research could provide insights into the synthesis and characterization of related benzamide compounds (Adhami et al., 2012).
Antifungal Agents
Research into 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives aimed to assess their potential as antifungal agents. This study could offer a perspective on the biological activities of thiazole-benzamide compounds, similar in structure to the compound of interest (Narayana et al., 2004).
Corrosion Inhibitors
Another research focused on benzothiazole derivatives as corrosion inhibitors for carbon steel, illustrating the application of related compounds in protecting materials from corrosion. This study might indicate the broader chemical utility of benzothiazole and thiazole compounds (Hu et al., 2016).
Antimicrobial Agents
The synthesis of 2-phenylamino-thiazole derivatives and their evaluation as antimicrobial agents provide insight into the potential medical applications of similar compounds. Some synthesized molecules were found to be more potent than reference drugs against pathogenic strains, highlighting the therapeutic potential of benzothiazole and thiazole derivatives (Bikobo et al., 2017).
Future Directions
The future directions for this compound could involve further exploration of its biological activities, given the known activities of compounds containing a benzodioxane fragment . Additionally, the synthesis of new derivatives and their testing for various biological activities could be a potential area of research.
properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3S/c20-19(21,22)13-3-1-2-12(8-13)17(25)24-18-23-14(10-28-18)11-4-5-15-16(9-11)27-7-6-26-15/h1-5,8-10H,6-7H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPUBWNWPQUZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide](/img/structure/B2865084.png)



![4-Butyl-6-[3-(dimethylamino)acryloyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2865091.png)
![N-(2,5-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2865092.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxynicotinamide](/img/structure/B2865094.png)


![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865100.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2865101.png)